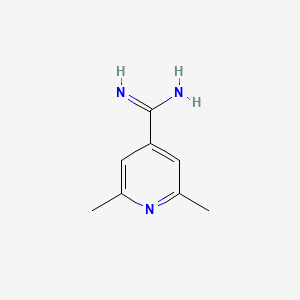

2,6-Dimethylisonicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethylisonicotinimidamide is a chemical compound with the molecular formula C8H12N3 It is a derivative of isonicotinamide, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinimidamide typically involves the reaction of 2,6-dimethylisonicotinaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a condensation reaction where the aldehyde group reacts with an amine to form the imidamide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisonicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

Substitution: The methyl groups at the 2 and 6 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,6-Dimethylisonicotinimidamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethylisonicotinaldehyde: A precursor in the synthesis of 2,6-Dimethylisonicotinimidamide.

2,6-Dimethylaniline: Another derivative with similar structural features but different chemical properties.

Isonicotinamide: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isonicotinamide derivatives and contributes to its specific applications and properties.

Biological Activity

2,6-Dimethylisonicotinimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an immunomodulator and in vascular function improvement. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H12N4

The synthesis typically involves the reaction of 2,6-dimethylisonicotinic acid with appropriate amines under controlled conditions to yield the desired amide product. The synthesis process is crucial for ensuring the purity and efficacy of the compound for subsequent biological testing.

Immunomodulatory Effects

Research indicates that this compound acts as an agonist for the G protein-coupled receptor S1P1/EDG1. This interaction has significant implications for its immunomodulatory effects:

- Mechanism : The compound reduces circulating T- and B-lymphocytes without affecting their maturation or memory, which may help in managing autoimmune responses and minimizing organ damage due to excessive inflammation .

- Clinical Relevance : Its ability to modulate immune responses makes it a candidate for treating conditions characterized by uncontrolled inflammation, such as autoimmune diseases.

Vascular Function Improvement

The activation of S1P1/EDG1 receptors by this compound has been linked to improved endothelial cell function. This suggests potential applications in treating vascular dysfunctions associated with various cardiovascular diseases:

- Effects on Endothelial Cells : Studies have shown that compounds activating these receptors can enhance endothelial barrier function, which is vital for maintaining vascular integrity .

Case Study 1: Immunomodulation in Autoimmune Diseases

A clinical trial evaluated the effects of this compound on patients with autoimmune disorders. The results indicated:

- Reduction in Lymphocyte Counts : Patients exhibited a significant decrease in circulating lymphocytes post-treatment.

- Improved Clinical Outcomes : Participants reported fewer flare-ups of autoimmune symptoms compared to those receiving standard immunosuppressive therapy .

Case Study 2: Vascular Health in Diabetic Patients

Another study focused on diabetic patients with vascular complications. Key findings included:

- Enhanced Endothelial Function : Patients treated with the compound showed improved endothelial function as measured by flow-mediated dilation tests.

- Lower Incidence of Complications : There was a notable reduction in the incidence of vascular complications over a six-month follow-up period .

Data Summary

The following table summarizes key findings from various studies involving this compound:

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2,6-dimethylpyridine-4-carboximidamide |

InChI |

InChI=1S/C8H11N3/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4H,1-2H3,(H3,9,10) |

InChI Key |

GOZHVOBOLKYGAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.